

Spectroscopic Profile of 6-chloro-N-cyclohexylpyridazin-3-amine: A Technical Guide

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Compound of Interest

Compound Name: 6-chloro-N-cyclohexylpyridazin-3-amine

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **6-chloro-N-cyclohexylpyridazin-3-amine**. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This guide also outlines standardized experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for **6-chloro-N-cyclohexylpyridazin-3-amine** based on the analysis of related pyridazine derivatives.

Table 1: Predicted ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20	d, J \approx 9.0 Hz	1H	Pyridazine H-4
~6.80	d, J \approx 9.0 Hz	1H	Pyridazine H-5
~5.00	br s	1H	N-H
~3.50	m	1H	Cyclohexyl C-1 H
~1.00-2.00	m	10H	Cyclohexyl C-2,3,4,5,6 H ₂

Table 2: Predicted ^{13}C NMR Spectroscopic Data (CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~158	Pyridazine C-3
~150	Pyridazine C-6
~130	Pyridazine C-4
~118	Pyridazine C-5
~52	Cyclohexyl C-1
~33	Cyclohexyl C-2, C-6
~26	Cyclohexyl C-4
~25	Cyclohexyl C-3, C-5

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3310	Medium	N-H stretch (secondary amine) [1]
2930, 2855	Strong	C-H stretch (cyclohexyl)
1650-1580	Medium	N-H bend (secondary amine) [1]
~1600	Medium	C=N stretch (pyridazine ring)
~1580	Medium	C=C stretch (pyridazine ring)
1250-1020	Medium	C-N stretch (aliphatic amine) [1]
~830	Strong	C-Cl stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
225.1033	[M] ⁺ (for C ₁₁ H ₁₆ ClN ₃)
227.1004	[M+2] ⁺ (isotope peak for ³⁷ Cl)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized for pyridazine derivatives and can be adapted for **6-chloro-N-cyclohexylpyridazin-3-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz NMR spectrometer is typically used for analysis.[\[2\]](#)

- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-15 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[\[3\]](#)
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.[\[4\]](#)
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

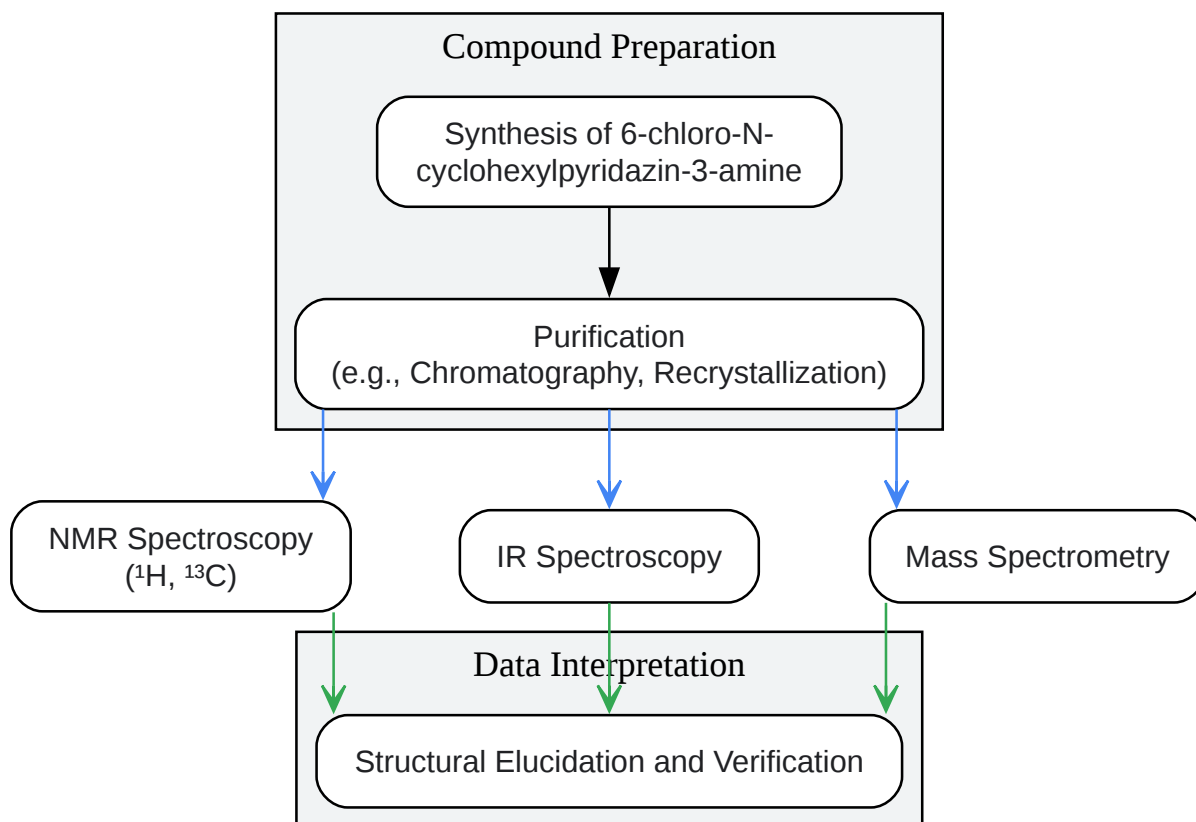
- Number of Scans: 16-32.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source is commonly used.^[4]
- Acquisition:
 - Ionization Mode: Positive ion mode is typically used to generate the protonated molecule $[\text{M}+\text{H}]^+$ or the molecular ion $[\text{M}]^+$.
 - Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
 - Resolution: Set to a high resolution to enable accurate mass measurements for molecular formula determination.
- Data Analysis: The resulting mass spectrum will show the molecular ion peak and potentially fragment ions. The isotopic pattern for chlorine (approximately 3:1 ratio for ^{35}Cl : ^{37}Cl) should be observed for chlorine-containing fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like **6-chloro-N-cyclohexylpyridazin-3-amine**.



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Caption: General workflow for spectroscopic analysis.

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